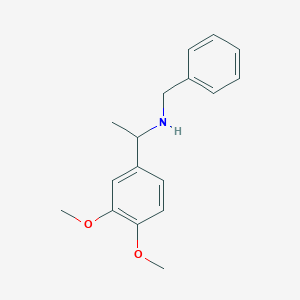

N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine

Description

Contextualization within Aromatic Amine and Alkylamine Chemistry

N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine is situated at the intersection of aromatic and alkylamine chemistry. Amines are derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by organic substituents. This compound incorporates structural elements from both categories. The core structure is an ethanamine, an alkylamine, which is attached to a dimethoxyphenyl group, an aromatic system.

The formation of the carbon-nitrogen (C-N) bond is a cornerstone of synthetic organic chemistry due to the prevalence of nitrogen-containing compounds in pharmaceuticals, materials, and biologically active molecules. researchgate.net The synthesis of N-benzylated amines, for instance, is a significant transformation, often achieved through methods like reductive amination, which involves the reaction of an amine with a carbonyl compound (like benzaldehyde) to form an imine, followed by hydrogenation. google.com This process highlights the fundamental reactivity of the amine functional group, a key characteristic of this class of compounds.

Structural Classification and Nomenclature: Aromatic Ether and Secondary Amine

A detailed analysis of the molecule's architecture allows for its precise classification.

Secondary Amine : The nitrogen atom in this compound is bonded to two carbon atoms—one from the ethyl group and one from the benzyl (B1604629) group. This bonding pattern classifies it as a secondary amine, which influences its basicity and reactivity.

Aromatic Ether : The structure includes a 3,4-dimethoxyphenyl moiety. This consists of a benzene (B151609) ring substituted with two methoxy (B1213986) (-OCH₃) groups, which are ether functional groups. nih.govechemi.com The presence of this aromatic ether system can influence the compound's electronic properties and interactions.

The International Union of Pure and Applied Chemistry (IUPAC) name, This compound , systematically describes this structure. nih.gov "Ethanamine" denotes the two-carbon chain with a nitrogen atom. "1-(3,4-dimethoxyphenyl)" specifies that the phenyl ring with two methoxy groups at positions 3 and 4 is attached to the first carbon of the ethyl chain. "N-benzyl" indicates that a benzyl group (a phenylmethyl group) is attached directly to the nitrogen atom.

Significance in the Exploration of N-Benzylated Aromatic Ethanamine Architectures

The N-benzylated aromatic ethanamine scaffold is a key structural motif explored in medicinal chemistry and organic synthesis. The introduction of a benzyl group to an amine (N-benzylation) is a common strategy to modify a molecule's properties. researchgate.net Research into compounds with this architecture is driven by the quest to develop new substances with specific functions.

For example, related compounds such as N-benzyl-3,4-dimethoxyamphetamine (the hydrochloride salt of a closely related structure) are used as analytical reference standards in research and forensic science. caymanchem.comnih.gov The N-benzylphenethylamine framework is also found in molecules designed to interact with biological targets like serotonin (B10506) receptors. wikipedia.org Furthermore, chiral N-benzylated amines serve as crucial intermediates in the synthesis of important pharmaceutical drugs, such as the anti-asthma medication (R, R)-formoterol. google.com The investigation of novel N-benzyl analogs, like certain triazole derivatives, for potential antioxidant and anti-inflammatory properties further underscores the significance of this structural class in developing new chemical entities. mdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₇H₂₁NO₂ |

| N-benzyl-3,4-dimethoxyamphetamine hydrochloride | C₁₈H₂₄ClNO₂ |

| (R, R)-formoterol | C₁₉H₂₄N₂O₄ |

| Benzaldehyde (B42025) | C₇H₆O |

| Benzylamine | C₇H₉N |

| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | Varies |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-13(18-12-14-7-5-4-6-8-14)15-9-10-16(19-2)17(11-15)20-3/h4-11,13,18H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNXQIVCUARDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)OC)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373449 | |

| Record name | N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114754-73-3 | |

| Record name | N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzyl 1 3,4 Dimethoxyphenyl Ethanamine and Its Analogues

Strategies for Constructing the N-Benzylated Ethanamine Core

The formation of the N-benzyl bond is a critical step in the synthesis of the target compound. Various methods have been developed to achieve this transformation efficiently.

Reductive Amination Protocols Utilizing 1-(3,4-dimethoxyphenyl)ethanamine (B1351634) Precursors

Reductive amination is a widely employed and versatile method for the formation of C-N bonds. researchgate.net This one-pot reaction typically involves the reaction of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. In the context of synthesizing N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine, this would involve the reaction of 1-(3,4-dimethoxyphenyl)ethanamine with benzaldehyde (B42025).

The reaction proceeds through the initial formation of an N-benzylidene-1-(3,4-dimethoxyphenyl)ethanamine intermediate. This imine is then reduced using a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. The choice of reducing agent can be critical to the success of the reaction, influencing selectivity and yield. For instance, sodium triacetoxyborohydride is often favored for its mildness and effectiveness in the reductive amination of a wide range of aldehydes and ketones. redalyc.org

Catalytic hydrogenation is another effective method for the reduction of the imine intermediate. Catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are commonly used in the presence of hydrogen gas. google.comorganic-chemistry.org This method is often clean and efficient, with the primary byproduct being water.

A comparative study of reductive amination on related aromatic aldehydes has shown that both two-step and one-step procedures can be effective. researchgate.net In a two-step process, the imine is first formed and isolated before being reduced. In a one-step, or direct, reductive amination, the amine, carbonyl compound, and reducing agent are all combined in a single reaction vessel. The direct approach is often preferred for its operational simplicity.

Alkylation Reactions Involving Benzyl (B1604629) Halides and Related Electrophiles

Direct N-alkylation of 1-(3,4-dimethoxyphenyl)ethanamine with a benzyl halide, such as benzyl chloride or benzyl bromide, is another primary route to this compound. This reaction is a classic example of a nucleophilic substitution, where the amine acts as the nucleophile and the benzyl halide as the electrophile.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent can also influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. researchgate.net

One of the challenges of N-alkylation is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-dibenzyl-1-(3,4-dimethoxyphenyl)ethanamine, and even quaternary ammonium (B1175870) salts. To control the selectivity towards mono-alkylation, the reaction conditions, such as the stoichiometry of the reactants and the reaction temperature, must be carefully controlled. Using a molar excess of the primary amine can favor the formation of the secondary amine.

Recent advancements in catalysis have provided more controlled and efficient methods for N-alkylation. For example, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for C-N bond formation. researchgate.net While more commonly applied to aryl amines, these methods can also be adapted for the benzylation of alkylamines.

Tandem Synthesis Approaches for N-Methylated Tertiary Amine Derivatives

The synthesis of N-methylated tertiary amine derivatives, such as N-methyl-N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine, can be achieved through tandem or one-pot procedures. For instance, a process for preparing N-methyl-2-(3,4-dimethoxyphenyl)ethylamine involves the hydrogenation of 3,4-dimethoxyphenylacetonitrile (B126087) with methylamine (B109427) in the presence of a catalyst. google.com This approach could be adapted for the synthesis of the N-benzylated analogue.

Another strategy involves the Eschweiler-Clarke reaction, a specific type of reductive amination used for the methylation of primary or secondary amines using excess formic acid and formaldehyde. This method could potentially be applied to this compound to introduce the methyl group and form the corresponding tertiary amine.

Synthesis of the 1-(3,4-Dimethoxyphenyl)ethanamine Scaffold

The synthesis of the 1-(3,4-dimethoxyphenyl)ethanamine precursor is a crucial prerequisite for the subsequent N-benzylation step.

Development of Precursor Synthons for the alpha-Substituted Ethanemine Moiety

The 1-(3,4-dimethoxyphenyl)ethanamine scaffold is typically synthesized from readily available starting materials. One common precursor is 3,4-dimethoxybenzaldehyde. A process for its production involves the etherification of 3,4-dihydroxybenzyl chloride with dimethyl sulfate. google.com

Another key intermediate is 3,4-dimethoxyphenylacetonitrile. This can be prepared from 3,4-dimethoxybenzyl chloride through a cyanation reaction using sodium cyanide or potassium cyanide. google.com The subsequent reduction of the nitrile group yields 2-(3,4-dimethoxyphenyl)ethanamine. Catalytic hydrogenation, often using a nickel-based catalyst like Raney nickel under ammoniacal conditions, is a common method for this reduction. google.com

An alternative route to the ethanamine scaffold starts from 3,4-dimethoxybenzaldehyde, which can be reacted with an α-halo-ester in the presence of a base to form a glycidic ester. This intermediate can then be converted to 3,4-dimethoxy-benzeneacetaldehyde, which upon treatment with an amine and a reducing agent like sodium borohydride, furnishes the desired ethanamine derivative. google.com

Stereoselective Synthetic Pathways for Chiral Centers at the 1-Position

The 1-position of 1-(3,4-dimethoxyphenyl)ethanamine is a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-1-(3,4-dimethoxyphenyl)ethanamine. The synthesis of enantiomerically pure forms is often desirable, particularly for applications in medicinal chemistry.

Asymmetric synthesis is a key strategy to obtain a single enantiomer. This can be achieved through several approaches:

Asymmetric Catalytic Synthesis: This involves the use of a chiral catalyst to induce stereoselectivity in the reaction. For example, the asymmetric hydrogenation of an enamine precursor or the asymmetric reductive amination of a ketone can be employed.

Chiral Auxiliary Approaches: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to control the stereochemical outcome of a reaction. For the synthesis of a related compound, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, (R)-α-methylphenethylamine was used as a chiral auxiliary. google.com This auxiliary reacts with a ketone to form a chiral imine, which is then hydrogenated. The chiral auxiliary is subsequently removed to yield the desired chiral amine. google.com

Chemical Resolution: This method involves the separation of a racemic mixture of the amine. This is typically achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., L-tartaric acid), to form a pair of diastereomeric salts. google.com These salts have different physical properties, such as solubility, which allows them to be separated by crystallization. The desired enantiomer of the amine is then recovered from the separated salt.

Protective Group Chemistry in Amine Synthesis: Benzyl Group Implementation and Removal

The benzyl (Bn) group serves as a robust protecting group for amines in multi-step organic synthesis due to its general stability towards a variety of non-reductive reaction conditions, including acidic and basic environments. acs.org

Benzyl Group Implementation

The introduction of a benzyl group onto a primary or secondary amine can be readily achieved through N-alkylation. A standard procedure involves reacting the amine with benzyl chloride or benzyl bromide in the presence of a base like sodium hydride (NaH) or a carbonate base. This reaction follows an Sₙ2 mechanism where the amine nitrogen acts as a nucleophile. The choice of solvent and base is crucial for optimizing the reaction. For example, the N-benzylation of dioctylamine (B52008) with benzyl chloride using NaH as a base in dimethylformamide (DMF) proceeds with high efficiency, affording the N-benzylated product in near-quantitative yield. acs.org

Another common method for implementing the benzyl group is through reductive amination, as described previously. Reacting a primary amine with benzaldehyde to form an imine, followed by reduction with an agent like NaBH₄, effectively installs the N-benzyl group. rsc.org

Below is a table summarizing representative conditions for benzyl group implementation on amine substrates.

| Amine Substrate | Benzylating Agent | Reagents/Conditions | Solvent | Yield | Reference |

| Dioctylamine | Benzyl chloride | NaH, 0 °C to RT, 5 h | DMF | 97% | acs.org |

| Various primary amines | Benzaldehyde | NaBH₄, RT, 24 h | Methanol (B129727) | 46% (example) | rsc.org |

| 1-Phenylethylamine | 4-Methoxybenzaldehyde | H₂, Pd/C (10%), RT, 5 h | Methanol | 89.5% | google.com |

Benzyl Group Removal

Deprotection, or the removal of the benzyl group, is most commonly accomplished via catalytic hydrogenolysis. sigmaaldrich.com This method involves the cleavage of the C-N bond using hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). sigmaaldrich.comacs.org The reaction is usually performed in alcoholic solvents like methanol or ethanol.

A significant challenge in the hydrogenolysis of N-benzylamines is that the amine product can act as a catalyst poison, slowing down the reaction. acs.org This often necessitates harsher conditions, such as higher pressures or temperatures, to achieve complete deprotection. To circumvent this issue, modified procedures have been developed. One effective strategy is to perform the hydrogenolysis in the presence of an acid, which protonates the product amine, preventing it from coordinating to the palladium catalyst. acs.org A novel approach involves using 1,1,2-trichloroethane (B165190) as an in situ source of HCl, which results in the direct formation of the amine hydrochloride salt in nearly quantitative yields. acs.org

Catalytic transfer hydrogenolysis offers a milder and often faster alternative to using pressurized hydrogen gas. In this technique, a hydrogen donor molecule, such as ammonium formate (B1220265) (HCOONH₄) or formic acid, transfers hydrogen to the substrate on the surface of the catalyst. nih.gov The combination of ammonium formate and Pd/C in refluxing methanol is a versatile system for this transformation.

The benzyl group can also be removed under certain oxidative conditions, though this is less common for simple N-benzylamines compared to, for example, p-methoxybenzyl (PMB) ethers.

Optimization of Reaction Conditions and Yields in Synthetic Sequences

The efficiency of synthetic sequences leading to this compound and its subsequent deprotection is highly dependent on the optimization of reaction parameters. Key variables include the choice of catalyst, solvent, temperature, and reagent stoichiometry.

For the initial synthesis via reductive amination, the choice of reducing agent is critical. While sodium borohydride is effective, sodium cyanoborohydride (NaBH₃CN) is often preferred as it is more selective for reducing the intermediate iminium ion over the starting ketone, which can help minimize side reactions. researchgate.net The reaction rate can be influenced by the pH of the medium and the use of additives like molecular sieves to remove the water formed during imine formation, thereby driving the equilibrium towards the product. google.com

In the debenzylation step, catalyst selection and loading are paramount for achieving high yields and clean conversions. Standard 10% Pd/C is widely used, but its activity can be variable. nih.gov The efficiency of the hydrogenolysis can be significantly hampered by catalyst poisoning from the amine product. Recent research has focused on developing more robust catalyst systems to overcome this limitation.

A study by Saeki et al. demonstrated that the efficacy of Pd/C-catalyzed hydrogenative deprotection of N-benzylamines can be dramatically improved by using a mixed catalyst system with niobic acid-on-carbon (Nb₂O₅/C). acs.org Niobic acid acts as a solid acid co-catalyst, facilitating the reaction and allowing it to proceed to completion under milder conditions (1 atm H₂) and without the need for soluble acid additives. The catalysts are easily recovered by filtration and can be reused.

The table below presents data from this study, illustrating the optimization of the debenzylation of N-benzyl dioctylamine, a representative secondary amine.

Table: Optimization of N-Debenzylation of N-Benzyl Dioctylamine (1a) acs.org

| Entry | Catalyst | Additive | Time (h) | Yield of Dioctylamine (%) |

| 1 | 10% Pd/C | None | 24 | 16 |

| 2 | Nb₂O₅/C | None | 24 | 0 |

| 3 | 10% Pd/C | Nb₂O₅/C | 4 | >99 |

| 4 | 10% Pd/C (recycled) | Nb₂O₅/C (recycled) | 6 | >99 |

Reactions performed on N-benzyl dioctylamine (1a) under 1 atm H₂ in methanol at room temperature. Yields determined by ¹H NMR.

As shown in the table, the use of 10% Pd/C alone resulted in a low yield of only 16% after 24 hours (Entry 1), highlighting the issue of catalyst deactivation. The niobic acid catalyst alone was inactive (Entry 2). However, the combination of 10% Pd/C and Nb₂O₅/C led to a quantitative yield in just 4 hours (Entry 3). Furthermore, the mixed catalyst system could be recovered and reused with no loss of activity (Entry 4), demonstrating a significant process optimization. This approach provides a highly efficient and sustainable method for the deprotection step in the synthesis of phenethylamines and their analogues. acs.org

Chemical Transformations and Reactivity of N Benzyl 1 3,4 Dimethoxyphenyl Ethanamine

Fundamental Reaction Pathways

The reactivity of N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine is characterized by transformations involving its amine and aromatic components.

Oxidation Reactions of the Amine and Aromatic Moieties

The secondary amine and the electron-rich aromatic rings of this compound are susceptible to oxidation under various conditions. The benzylic position of the secondary amine is particularly prone to oxidation, which can lead to the formation of nitrones. acs.org For instance, oxidation of benzylic secondary amines can be achieved using hydrogen peroxide in solvents like methanol (B129727) or acetonitrile (B52724), often without the need for a metal catalyst. acs.org This process is believed to proceed via a mechanism that involves the activation of hydrogen peroxide by the solvent. acs.org

The dimethoxybenzene ring, being electron-rich, can also undergo oxidation. Strong oxidizing agents can lead to the cleavage of the aromatic ring. For example, ozonolysis of dimethoxybenzene derivatives can result in the formation of muconate derivatives. clockss.org The specific products would depend on the reaction conditions and the work-up procedure.

| Oxidizing Agent | Target Moiety | Potential Product | Reference |

| Hydrogen Peroxide | Secondary Amine | N-benzyl-1-(3,4-dimethoxyphenyl)ethanimine N-oxide (Nitrone) | acs.org |

| Ozone, then reductive work-up | Dimethoxyphenyl Ring | Mixture of dialdehydes and other cleavage products | clockss.org |

| Ceric Ammonium (B1175870) Nitrate (CAN) | Secondary Amine | Debenzylation to 1-(3,4-dimethoxyphenyl)ethanamine (B1351634) | acs.org |

Reduction Processes Affecting Amine and Carbonyl Linkages

The most significant reduction process for this compound is the cleavage of the N-benzyl group, a common protecting group for amines. This debenzylation is typically achieved through catalytic hydrogenolysis. Various catalysts, such as palladium on carbon (Pd/C) or Pearlman's catalyst (palladium hydroxide (B78521) on carbon), are effective for this transformation. nih.govthieme-connect.comtandfonline.com The reaction is generally carried out under a hydrogen atmosphere. tandfonline.comacs.org Catalytic transfer hydrogenolysis, using hydrogen donors like ammonium formate (B1220265) or hydrazine (B178648) hydrate, also provides an efficient method for N-debenzylation. thieme-connect.com The choice of catalyst and conditions can be crucial for achieving selectivity, especially in the presence of other reducible functional groups. tandfonline.com For instance, Pearlman's catalyst has been shown to selectively debenzylate amines in the presence of benzyl (B1604629) ethers. tandfonline.com

| Reducing Agent/Catalyst | Reaction Type | Major Product | Reference |

| H₂, Pd/C | Catalytic Hydrogenolysis | 1-(3,4-dimethoxyphenyl)ethanamine | nih.govthieme-connect.com |

| H₂, Pd(OH)₂/C (Pearlman's Catalyst) | Catalytic Hydrogenolysis | 1-(3,4-dimethoxyphenyl)ethanamine | tandfonline.com |

| Ammonium Formate, Pd/C | Catalytic Transfer Hydrogenolysis | 1-(3,4-dimethoxyphenyl)ethanamine | thieme-connect.com |

Nucleophilic Substitution Reactions on Benzyl and Phenoxy Substituents

The secondary amine in this compound can act as a nucleophile. It can participate in substitution reactions with electrophiles such as alkyl halides or acyl chlorides. ncert.nic.in For example, reaction with an alkyl halide could lead to a tertiary amine.

The aromatic rings of the molecule can undergo electrophilic aromatic substitution, a cornerstone of aromatic chemistry. The dimethoxyphenyl ring is highly activated towards electrophilic attack due to the electron-donating nature of the methoxy (B1213986) groups, which are ortho-, para-directing. umkc.edursc.org Reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation would be expected to occur on this ring. umkc.edumnstate.edu The benzyl group's phenyl ring is less activated and would react under more forcing conditions.

Derivatization Reactions for Structural Diversification

The secondary amine functionality is a prime site for derivatization to generate a library of structurally diverse compounds. Acylation is a common derivatization reaction where the amine reacts with acyl chlorides or anhydrides to form amides. ncert.nic.in This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. ncert.nic.in Similarly, sulfonylation with sulfonyl chlorides, such as 2-naphthalenesulfonyl chloride or benzenesulfonyl chloride, in the presence of a catalyst or base, yields sulfonamides. nih.govbyjus.com These derivatives often exhibit different physical and biological properties compared to the parent amine.

| Reagent | Reaction Type | Product Class | Reference |

| Acetyl Chloride | Acylation | N-acetyl-N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine (Amide) | ncert.nic.in |

| Benzenesulfonyl Chloride | Sulfonylation | N-benzenesulfonyl-N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine (Sulfonamide) | nih.govbyjus.com |

| Methyl Iodide | Alkylation | N-benzyl-N-methyl-1-(3,4-dimethoxyphenyl)ethanamine (Tertiary Amine) | ncert.nic.in |

Catalytic Approaches in Functional Group Interconversions

Catalysis plays a pivotal role in the functional group interconversions of this compound. As mentioned, palladium-based catalysts are extensively used for N-debenzylation. nih.govthieme-connect.comtandfonline.comacs.orgsigmaaldrich.com The efficiency of these catalytic systems can sometimes be enhanced by additives. For instance, the combination of Pd/C with niobic acid-on-carbon has been reported to facilitate the hydrogenative deprotection of N-benzyl groups. nih.govacs.org

Furthermore, catalytic methods can be employed for C-N bond formation to synthesize derivatives. For example, copper-catalyzed coupling reactions of amines with halides are known. organic-chemistry.org While specific examples for this compound are not detailed in the literature, the general principles of catalytic C-N bond-forming reactions would apply.

| Catalyst System | Transformation | Significance | Reference |

| Pd/C, H₂ | N-Debenzylation | Standard method for removing the benzyl protecting group. | nih.govthieme-connect.com |

| Pd(OH)₂/C, H₂ | Selective N-Debenzylation | Can be selective in the presence of other reducible groups like benzyl ethers. | tandfonline.com |

| Pd/C, Niobic Acid/C, H₂ | Enhanced N-Debenzylation | The acidic co-catalyst can accelerate the deprotection reaction. | nih.govacs.org |

Advanced Structural Elucidation and Analytical Characterization Techniques

Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic techniques are essential for separating N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine from reaction precursors, byproducts, and isomers, thereby ensuring the purity of the analyzed sample. rsc.org

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is suitable for the analysis of volatile and thermally stable compounds like this compound. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Ultra-High-Performance Liquid Chromatography (UHPLC) is a powerful technique for separating components of a mixture in a liquid mobile phase. It is particularly valuable for this class of compounds as it can effectively resolve positional isomers (e.g., 2,3-dimethoxy or 3,5-dimethoxy analogues) that may be difficult to distinguish by mass spectrometry alone. google.com The choice of column (e.g., C18, phenyl-hexyl) and mobile phase composition is optimized to achieve baseline separation.

Purity assessment is typically performed by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide an unambiguous confirmation of the connectivity of this compound and its stereochemistry.

As of the current date, a crystal structure for this compound has not been deposited in public databases. However, if such a study were performed on a suitable single crystal, it would yield precise data on:

Bond Lengths and Angles: Providing exact measurements for all covalent bonds and the angles between them.

Conformation: Revealing the preferred spatial arrangement (conformation) of the molecule in the crystal lattice, including the torsion angles that define the orientation of the benzyl (B1604629) and dimethoxyphenyl groups relative to each other.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds (involving the secondary amine) and van der Waals forces that govern how the molecules pack together in the crystal.

This information is invaluable for understanding the molecule's fundamental physicochemical properties.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Conformational Analysis of the N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine Scaffold

Molecular modeling and conformational analysis are instrumental in understanding the three-dimensional arrangement of the this compound scaffold and how its flexibility influences its biological activity. These studies reveal the preferred shapes and energy landscapes of the molecule.

Conformational studies on analogous structures, such as 1-benzyl-1,2,3,4-tetrahydroisoquinolines, have been performed using molecular mechanics calculations, single-crystal X-ray analysis, and high-field NMR spectroscopy. nih.gov These studies often involve energy minimization from various starting geometries and dihedral driver calculations to thoroughly explore the conformational space. nih.gov For similar molecules, it has been found that the six-membered heterocyclic ring often prefers a half-chair conformation with phenyl rings in a pseudo-equatorial position. nih.gov

The PubChem database provides computed 3D conformer data for this compound, which is generated using computational methods. nih.gov This allows for the visualization and analysis of the molecule's spatial arrangement.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a deep dive into the electronic properties of this compound, providing a basis for predicting its reactivity and intermolecular interactions. These calculations are often performed using methods like Density Functional Theory (DFT) with specific basis sets, such as B3LYP/6-31G(d,p). aun.edu.egepstem.net

Key electronic properties that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability. epstem.net

Mulliken Atomic Charges: These calculations provide information about the charge distribution within the molecule, highlighting regions that are electron-rich or electron-deficient. epstem.net This can help predict sites for electrophilic or nucleophilic attack. For instance, in a related compound, a considerably negative charge on a nitrogen atom was found to facilitate intermolecular hydrogen bonding. aun.edu.eg

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the surface of the molecule, indicating regions that are likely to engage in electrostatic interactions with other molecules.

These quantum chemical methods have been successfully applied to study the structures and relative stabilities of isomers of related compounds. aun.edu.eg The calculated geometrical parameters, such as bond lengths and angles, can be compared with experimental data from X-ray crystallography to validate the computational models. aun.edu.eg

In Silico Approaches for Structure-Activity Relationship (SAR) Investigations

In silico, or computational, methods are invaluable for exploring the structure-activity relationships (SAR) of this compound and its derivatives. These approaches allow for the rapid screening and design of new compounds with potentially enhanced biological activities.

Computational Design Principles for Modulating Receptor Binding Interactions

Computational techniques play a crucial role in designing molecules that can effectively bind to specific biological targets, such as receptors. For analogous N-benzylated phenethylamines, studies have shown that N-benzylation can significantly increase potency at certain receptors, like the 5-HT2A receptor. nih.gov

Molecular docking is a key computational tool used to predict the binding mode and affinity of a ligand to a receptor. This involves placing the ligand into the binding site of the receptor in various orientations and conformations and then scoring the interactions. This information can guide the design of new derivatives with improved binding characteristics.

Evaluation of Substituent Effects on Molecular Recognition and Ligand Design

The chemical groups attached to the core scaffold of this compound can have a profound impact on its biological activity. Computational methods are used to evaluate these substituent effects.

Studies on related N-benzyl compounds have demonstrated that substituents on the benzyl (B1604629) ring can influence receptor binding and functional activity. nih.gov For example, the introduction of a 2-methoxybenzyl group has been shown to enhance potency at 5-HT2A receptors more than an unsubstituted benzyl group. nih.gov

Research on other N-benzyl derivatives has shown that the nature of substituents, such as their electronic and lipophilic properties, can be correlated with their biological activity. For instance, in a series of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, the presence of fluorine atoms on the phenyl ring significantly influenced their antioxidant and enzyme inhibitory activities. mdpi.com Specifically, a nitrone with two fluorine atoms was found to be the most potent inhibitor of soybean lipoxygenase (LOX), with an IC50 of 10 μM. mdpi.com

The table below summarizes the effect of substituents on the LOX inhibitory activity of these related compounds. mdpi.com

| Compound | Substituent on Phenyl Ring | LOX Inhibition (IC50) |

| 10a | Unfunctionalized Phenyl | Lowest inhibitory potency |

| 10b | 4-Fluorophenyl | - |

| 10c | 2,4-Difluorophenyl | 10 μM |

| 10d | 4-Fluoro-3-methylphenyl | - |

Data adapted from a study on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides. mdpi.com

Mechanistic Studies of Molecular Interactions with Biological Macromolecules (e.g., enzyme inhibition mechanisms at the molecular level)

Computational methods can provide detailed insights into the mechanisms by which molecules like this compound interact with biological macromolecules, such as enzymes. These studies can elucidate the specific interactions that lead to biological effects like enzyme inhibition.

For example, mechanistic studies on the inhibition of enzymes by related compounds have utilized computational approaches to understand the binding modes and key interactions within the enzyme's active site. researchgate.net In the case of USP1/UAF1 deubiquitinase inhibitors, molecular modeling has helped to explain why certain modifications to the inhibitor structure improve its efficacy. researchgate.net

Computational studies on the oxidative metabolism of similar compounds by enzymes like cytochrome P450 can also shed light on their metabolic fate. Such studies have proposed mechanisms involving the oxidation of the benzylic carbon followed by C-N bond cleavage. researchgate.net

Synthesis and Characterization of N Benzyl 1 3,4 Dimethoxyphenyl Ethanamine Derivatives and Analogues

Design Rationale for Analogues with Modified Substituents (e.g., ortho-substitutions on the N-benzyl fragment)

The design of analogues of N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine is often guided by the goal of modulating their interaction with biological targets. A key strategy involves the introduction of various substituents on the N-benzyl portion of the molecule. For instance, N-benzyl substitution on phenethylamine (B48288) scaffolds can significantly enhance binding affinity and functional activity at certain receptors. acs.org

A critical aspect of the design rationale is the placement of these substituents. Ortho-substitutions on the N-benzyl fragment have been a particular focus. The presence of a polar substituent at the ortho position of the aryl ring, which can act as a hydrogen bond acceptor, has been shown to further enhance the activity of some N-benzylphenethylamines. acs.org This suggests that the N-benzyl group may engage in specific interactions within a binding pocket, and ortho-substituents could optimize these interactions. acs.org

Synthetic Pathways to Diverse Derivatives, including N-methylated and Halogenated Analogues

A variety of synthetic routes are employed to generate a diverse set of this compound derivatives. A common and versatile method is reductive amination. This typically involves the reaction of a primary amine, such as 1-(3,4-dimethoxyphenyl)ethanamine (B1351634), with a substituted benzaldehyde (B42025) to form an intermediate imine or Schiff base. google.comresearchgate.net Subsequent reduction of the imine, often through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C), yields the desired N-benzylated secondary amine. google.comgoogle.com This method is advantageous due to its generally high yields and the wide availability of substituted benzaldehydes, allowing for the introduction of various functionalities onto the N-benzyl ring. google.com

N-methylated Analogues: The synthesis of N-methylated analogues can be achieved through several methods. One approach involves the direct methylation of the secondary amine nitrogen of this compound using a suitable methylating agent. Another route could involve the use of N-methyl-1-(3,4-dimethoxyphenyl)ethanamine as the starting primary amine in the reductive amination process with benzaldehyde.

Halogenated Analogues: Halogenated derivatives are synthesized by utilizing halogen-substituted starting materials. For instance, to introduce halogens onto the N-benzyl ring, a halogenated benzaldehyde is used in the initial reductive amination step. google.com For example, reacting 1-(3,4-dimethoxyphenyl)ethanamine with a bromobenzaldehyde would yield an N-(bromobenzyl) derivative. mdpi.com Similarly, to introduce halogens onto the phenethylamine portion, a halogenated phenethylamine precursor would be required. The synthesis of halogenated benzylamines can also be achieved through the hydrogenation of halogenated benzonitriles in the presence of a suitable catalyst. google.com

The table below summarizes some of the synthetic approaches to generate these diverse derivatives:

| Derivative Type | General Synthetic Approach | Key Reagents and Conditions |

| N-Benzylated Analogues | Reductive amination | 1-(3,4-dimethoxyphenyl)ethanamine, substituted benzaldehyde, reducing agent (e.g., NaBH4, H2/Pd-C) |

| N-Methylated Analogues | N-methylation of the secondary amine | This compound, methylating agent (e.g., methyl iodide, dimethyl sulfate) |

| Halogenated Analogues (N-benzyl ring) | Reductive amination with halogenated benzaldehyde | 1-(3,4-dimethoxyphenyl)ethanamine, halogenated benzaldehyde (e.g., 4-bromobenzaldehyde) |

| Halogenated Analogues (phenethylamine ring) | Synthesis starting from a halogenated phenethylamine precursor | Halogenated 1-phenylethanamine derivative, benzaldehyde, reducing agent |

Chromatographic and Spectroscopic Characterization of Novel N-benzylated Phenethylamine and Ethanemine Analogues

The unambiguous identification and characterization of newly synthesized this compound derivatives rely on a combination of chromatographic and spectroscopic techniques. These methods provide crucial information about the purity, structure, and elemental composition of the compounds. nih.gov

Chromatographic Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the mass-to-charge ratio of the fragments, allowing for structural elucidation and identification. nih.gov

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) coupled with various detectors, such as a diode array detector (DAD), is widely used for the analysis of these compounds. nih.gov LC is particularly useful for separating isomers and non-volatile compounds. The retention time provides information for identification, while the DAD offers UV-Vis spectra that can aid in structural confirmation. nih.gov

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise structure of the synthesized molecules. mdpi.com ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement of the molecule, which can be used to determine its elemental formula. nih.gov Tandem mass spectrometry (MS/MS) involves fragmentation of the parent ion, and the resulting fragmentation pattern serves as a fingerprint for the compound, aiding in the differentiation of isomers. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. mdpi.com Characteristic absorption bands can confirm the presence of N-H bonds, C-H bonds, aromatic rings, and ether linkages, which are all features of this compound and its derivatives. mdpi.com

The following table provides an overview of the analytical techniques and the type of information they provide for the characterization of these compounds:

| Analytical Technique | Information Provided |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, molecular weight, and fragmentation patterns for structural elucidation. nih.gov |

| Liquid Chromatography with Diode Array Detection (LC-DAD) | Separation of non-volatile compounds and isomers, retention time for identification, and UV-Vis spectra for structural confirmation. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural information, including the connectivity of atoms and the carbon-hydrogen framework. mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to determine the elemental composition. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns for structural confirmation and isomer differentiation. nih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. mdpi.com |

Applications in Complex Organic Synthesis and Precursor Chemistry

Utility as a Building Block in the Synthesis of Downstream Organic Molecules

N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine serves as a foundational molecular scaffold for the creation of more complex organic molecules. The secondary amine group within its structure is a key reactive site, allowing for transformations such as acylation and alkylation. These modifications enable the attachment of various functional groups, thereby expanding the molecular diversity accessible from this starting material. The dimethoxyphenyl group, being an electron-rich aromatic system, is activated towards electrophilic substitution, providing another avenue for structural elaboration.

Role as an Intermediate in the Preparation of Heterocyclic Scaffolds, such as Tetrahydroisoquinolines

A significant application of this compound lies in its role as an intermediate for synthesizing tetrahydroisoquinoline frameworks. wikipedia.orgthieme.demdpi.com This class of heterocyclic compounds is prevalent in many biologically active natural products. mdpi.com Two classical named reactions are pivotal for this transformation: the Pictet-Spengler and the Bischler-Napieralski reactions.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine, such as this compound, with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgdepaul.edu The electron-donating methoxy (B1213986) groups on the phenyl ring facilitate the cyclization by increasing the nucleophilicity of the aromatic ring. wikipedia.org While the reaction can proceed under various conditions, syntheses involving less nucleophilic phenyl rings often necessitate higher temperatures and strong acids. wikipedia.org

The Bischler-Napieralski reaction provides an alternative route to tetrahydroisoquinolines. nrochemistry.comorganic-chemistry.org This method involves the acylation of the secondary amine of this compound to form an amide. Subsequent treatment with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), induces cyclization to a 3,4-dihydroisoquinoline (B110456) intermediate. nrochemistry.comorganic-chemistry.orgrsc.org This intermediate can then be readily reduced to the corresponding tetrahydroisoquinoline. nrochemistry.com The presence of electron-donating groups on the benzene (B151609) ring generally enhances the effectiveness of the Bischler-Napieralski reaction. nrochemistry.com

Precursor Chemistry for Structurally Related Compounds in Synthetic Sequences

This compound is a valuable precursor in synthetic sequences designed to produce structurally related compounds. A key transformation in this context is the removal of the N-benzyl group, a process known as debenzylation. researchgate.netrsc.orgox.ac.uk

Future Research Directions and Methodological Advancements

Development of Asymmetric Synthetic Routes to Enantiomerically Pure N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine

The synthesis of single-enantiomer chiral amines is a significant challenge in organic chemistry, as the biological activity of such compounds often resides in only one of the enantiomers. For this compound, which possesses a chiral center, the development of asymmetric synthetic routes is crucial for accessing enantiomerically pure forms.

Current methods for producing chiral amines often rely on the chemical resolution of racemates, a process that is inherently inefficient as it discards at least 50% of the material. For instance, a common approach for a related compound, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, involves the resolution of the racemate using a chiral resolving agent like (S)-mandelic acid, which results in low yields of 12-14%. google.com

Another powerful strategy involves the use of N-tert-butanesulfinyl imines. This method, developed by the Ellman lab, utilizes enantiopure tert-butanesulfinamide as a chiral auxiliary, which can be condensed with the corresponding aldehyde (3,4-dimethoxyphenylacetaldehyde) to form a chiral N-sulfinyl imine. beilstein-journals.orgyale.edu Diastereoselective addition of a nucleophile (e.g., a benzyl (B1604629) Grignard reagent, though this would lead to a different substitution pattern) or, more applicably, reduction of the imine would be followed by simple acidic hydrolysis to remove the auxiliary and afford the enantiomerically enriched target amine. beilstein-journals.org The high diastereoselectivity of these reactions makes this a highly attractive route for future exploration.

| Method | Description | Advantages | Challenges |

| Chiral Resolution | Separation of enantiomers from a racemic mixture using a chiral resolving agent. | Established methodology. | Inherently low yield (max 50%); requires stoichiometric resolving agent. |

| Chiral Auxiliary | Covalent bonding of a chiral molecule to the substrate to direct a stereoselective transformation. | Can provide high stereoselectivity and good yields. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | High atom economy; only a small amount of catalyst is needed. | Catalyst development can be complex and expensive. |

| N-sulfinyl Imines | Condensation with enantiopure tert-butanesulfinamide followed by diastereoselective addition or reduction. | High yields and stereoselectivities; versatile reagent. yale.edu | Requires stoichiometric use of the sulfinamide reagent. |

Innovations in Multi-component and Catalytic Synthesis Strategies

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. Multi-component reactions (MCRs) and advanced catalytic methods are at the forefront of this movement and offer significant potential for the synthesis of this compound.

A promising avenue is the adaptation of the Strecker reaction, one of the oldest MCRs, which combines an aldehyde (3,4-dimethoxyphenylacetaldehyde), an amine (benzylamine), and a cyanide source to form an α-aminonitrile. nih.gov Subsequent hydrolysis of the nitrile group would yield the corresponding amino acid, which could then be decarboxylated, or more directly, the nitrile could be reduced to furnish the target amine. The development of asymmetric versions of the Strecker reaction, using chiral catalysts, could merge the goals of this section and the previous one.

Catalytic reductive amination represents a highly efficient and direct route. This involves the reaction of 3,4-dimethoxyphenylacetone with benzylamine in the presence of a reducing agent and a catalyst. While traditional methods might use stoichiometric borohydride (B1222165) reagents, future innovations focus on catalytic hydrogenation. A one-pot process where the ketone and amine form an imine in situ, which is then immediately hydrogenated, is highly desirable. google.com Catalysts based on palladium, platinum, or nickel are effective for this transformation. google.comgoogle.comgoogle.com For instance, reacting 3,4-dimethoxyphenethylamine with benzaldehyde (B42025) in the presence of hydrogen and a palladium-on-carbon catalyst is a documented method for preparing related N-benzylamines. google.com

| Reaction Type | Reactants | Key Features | Potential Advantages |

| Strecker Reaction | Aldehyde, Amine, Cyanide source | Forms an α-aminonitrile intermediate. nih.gov | Convergent; builds complexity quickly. |

| Catalytic Reductive Amination | Ketone/Aldehyde, Amine, Hydrogen | One-pot imine formation and reduction. google.com | High atom economy; often clean reactions with water as the only byproduct. |

| Three-Component Coupling | Carbonyl, Amine, Reducing Agent | Tandem reaction sequence. | High efficiency and step economy. |

Advanced Computational Methodologies for Predicting Reactivity and Molecular Properties

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design of new synthetic routes and the discovery of novel properties. For this compound, advanced computational methodologies can offer significant insights.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry. Using DFT at levels like B3LYP/6-311++G(d,p), researchers can accurately model the molecular geometry of the compound and its reaction intermediates. manchester.ac.ukmdpi.com This allows for the prediction of bond lengths, bond angles, and conformational preferences. Furthermore, vibrational frequencies can be calculated and compared with experimental data from FT-IR spectroscopy to confirm structural assignments. manchester.ac.ukneliti.com

Beyond static properties, computational methods can elucidate reaction mechanisms. For example, the mechanism of formation of related imines (Schiff bases) from 3,4-dimethoxybenzaldehyde has been studied computationally. neliti.comitera.ac.id By mapping the potential energy surface, transition states can be located, and activation energies can be calculated. mdpi.com This information is invaluable for optimizing reaction conditions (e.g., temperature, catalyst choice) to improve yields and selectivity. Such studies could be applied to the reductive amination route to this compound to understand the kinetics of imine formation versus its subsequent reduction.

Computational tools are also essential for predicting molecular properties. Calculations of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity and electronic properties. mdpi.com Molecular docking studies, while typically used in drug discovery, can also be employed to understand how the molecule might interact with catalysts, providing a rational basis for the design of new catalytic systems for its synthesis or transformation. mdpi.com

Exploration of Novel Chemical Transformations for Scaffold Modification

The this compound scaffold serves as a versatile template that can be modified to create a diverse range of new chemical entities. Future research will undoubtedly focus on exploring novel chemical transformations to functionalize this core structure.

One exciting area is "scaffold hopping," where the core structure is significantly altered to produce new molecular frameworks, potentially leading to compounds with entirely different properties. For example, research on the related N-benzyl-3,4,5-trimethoxyaniline scaffold has led to the synthesis of 5,6,7-trimethoxyflavan derivatives with potent anticancer activity. nih.gov This demonstrates how the fundamental components of the parent molecule can be rearranged into new heterocyclic systems.

The development of novel cyclization reactions is another promising direction. The N-benzylamine moiety can be a precursor to azomethine ylides, which are powerful 1,3-dipoles for cycloaddition reactions. enamine.net For instance, N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine serves as a convenient source of an azomethine ylide that can react with various dipolarophiles to construct complex N-heterocycles like pyrrolidines and spirocycles. enamine.net Applying this chemistry to the this compound backbone could generate a library of novel, complex molecules.

Furthermore, acid-catalyzed transformations can lead to unexpected and valuable molecular rearrangements. Studies on related N-benzyl heterocyclic systems have shown that treatment with acid can induce intramolecular cyclizations and the formation of fused polycyclic structures. mdpi.com For example, an acid-catalyzed reaction of a pyrrolinone derivative bearing both N-benzyl and arylsulfanyl groups resulted in the formation of a novel fused 1H-benzo google.comrsc.orgthieno[3,2-b]pyrrole-2,3-dione system. mdpi.com Investigating the behavior of this compound under various catalytic conditions could unveil new pathways for scaffold diversification.

Q & A

Q. What are the standard synthetic protocols for N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via condensation reactions. A validated method involves refluxing 2-(3,4-dimethoxyphenyl)ethylamine (10 mmol) with benzaldehyde (12 mmol) in anhydrous toluene for 3 hours, followed by solvent evaporation and crystallization from ethanol . Key optimization strategies include:

- Solvent selection : Toluene is preferred for its azeotropic removal of water, improving imine formation.

- Stoichiometry : A 1:1.2 molar ratio of amine to aldehyde minimizes unreacted starting material.

- Purification : Crystallization from ethanol yields >90% purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

Spectroscopic Methods :

- NMR : Use a Shimadzu Prestige 21 spectrometer (¹H/¹³C NMR) to confirm the benzyl and dimethoxyphenyl moieties. For example, the benzyl protons appear as a singlet at δ 7.2–7.4 ppm .

- Melting Point : Determined via Thiele’s tube (uncorrected) to assess crystallinity .

Q. Chromatographic Methods :

- HPLC : A C18 column with a methanol/water gradient (70:30) at 255 nm UV detection ensures purity ≥98% .

Advanced Research Questions

Q. What are the key considerations in designing biological assays for aldose reductase (AR) inhibition?

Q. How do structural modifications influence pharmacological activity?

- Benzyl Substituents : Electron-withdrawing groups (e.g., nitro) reduce AR affinity due to steric hindrance, while methoxy groups enhance solubility and binding .

- Dimethoxyphenyl Position : 3,4-Dimethoxy substitution optimizes π-π stacking with AR’s hydrophobic pocket, as shown in molecular docking studies .

Q. Methodological Insight :

- SAR Studies : Synthesize analogs via Pictet-Spengler reactions with substituted benzaldehydes and evaluate IC₅₀ shifts.

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.